1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium

描述

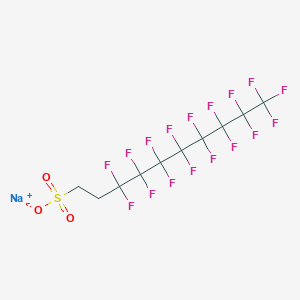

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium is a synthetic compound belonging to the class of perfluorinated chemicals. It is characterized by a long carbon chain fully fluorinated except for a sulfonic acid group at one end. This compound is known for its unique chemical properties, including high thermal stability and resistance to degradation.

准备方法

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium is typically synthesized through the electrochemical fluorination of a precursor molecule, such as 1-decanesulfonic acid. The process involves the use of an electrolytic cell where the precursor is subjected to an electric current in the presence of hydrogen fluoride (HF) and a suitable electrolyte. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a constant electric current to facilitate the fluorination process.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the electrochemical fluorination process. Large electrolytic cells are used, and the process is optimized to achieve high yields and purity. The compound is then purified through various techniques, such as recrystallization or distillation, to obtain the desired product.

化学反应分析

Reductive Degradation in Advanced Reduction Systems

The compound undergoes reductive degradation in UV/sulfite + iodide (UV/S + I) systems, which generate hydrated electrons (eₐq⁻) to cleave C-F bonds . Key findings include:

Reaction Mechanism

-

Electron Transfer : Hydrated electrons attack the fluorinated chain, initiating sequential C-F bond cleavage .

-

Hydrodefluorination : Replacement of fluorine atoms with hydrogen atoms occurs via radical intermediates (Figure 3g in ).

-

Decarboxylation Competing Pathway : Partial defluorination may lead to carboxylate byproducts (e.g., acetate) .

Degradation Efficiency

| Parameter | UV/S + I System | UV/S System (Baseline) |

|---|---|---|

| PFAS Decay Rate (h⁻¹) | 3× faster | Baseline |

| Defluorination Time | 1 hour (90%+) | 2–4 hours |

| EE/O (kW h m⁻³) | <1.5 | Higher |

This system achieved >99.7% removal of PFAS analogs and >90% defluorination in concentrated NaCl solutions .

Structural Influence on Reactivity

The compound’s structure (sodium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate) drives its reactivity:

-

Fluorinated Chain : The C₆–C₁₀ fluorinated segment resists oxidation but is susceptible to reductive cleavage .

-

Sulfonate Group : Acts as an electron-withdrawing group, stabilizing intermediates during degradation .

Environmental Transformation Pathways

While direct environmental reaction data for this specific compound is limited, analogous PFAS behavior suggests:

-

Photolysis : Unlikely under natural sunlight due to strong C-F bonds.

-

Microbial Degradation : Minimal observed activity due to biochemical inertness.

-

Advanced Reduction Processes (ARPs) : Primary viable degradation route, as demonstrated in UV/S + I systems .

Enhanced Reaction Kinetics

-

Iodide Role : Increases eₐq⁻ availability by 2× and extends eₐq⁻ lifetime by 8× compared to UV/I systems .

-

Sulfite Utilization : Optimized consumption in concentrated PFAS solutions reduces reagent waste .

Byproduct Analysis

| Transformation Product | Yield (%) | Pathway |

|---|---|---|

| Acetate | 72–93 | Hydrodefluorination |

| Shorter-chain PFAS | Trace | Incomplete defluorination |

Challenges and Limitations

科学研究应用

Environmental Monitoring

PFDS-Na is utilized in environmental studies to assess the presence and concentration of PFAS in various matrices such as water, soil, and biota. Its stability and resistance to degradation make it an ideal candidate for monitoring contamination levels.

Case Study: Water Quality Assessment

A study conducted by the FDA demonstrated the extraction of PFAS from food samples using acetonitrile and formic acid. The modified QuEChERS method allowed for the detection of PFDS-Na among other PFAS compounds in complex food matrices like chocolate milk and salmon .

Analytical Chemistry

PFDS-Na serves as a reference standard in analytical chemistry for developing and validating methods aimed at detecting PFAS in environmental samples. Its use in high-performance liquid chromatography (HPLC) has been instrumental in establishing reliable detection protocols.

Data Table: Analytical Methods for PFAS Detection

| Method | Detection Limit | Sample Type | Reference |

|---|---|---|---|

| HPLC-MS | 0.5 ng/mL | Water | FDA Method |

| LC-MS/MS | 1 ng/mL | Soil | Environmental Study |

| QuEChERS | 5 ng/g | Food | FDA Method |

Industrial Applications

The unique properties of PFDS-Na make it suitable for various industrial applications, particularly in the formulation of surface coatings and treatments that require water and oil repellency.

Case Study: Coating Formulations

Research indicates that PFDS-Na can enhance the durability of coatings used in aerospace and automotive industries by providing resistance to environmental degradation . These coatings are essential for maintaining performance under extreme conditions.

Biological Studies

PFDS-Na is also being investigated for its biological interactions, particularly concerning its potential toxicity and bioaccumulation in living organisms. Understanding these interactions is crucial for assessing the environmental impact of PFAS.

Case Study: Toxicological Assessment

Studies have shown that exposure to PFAS, including PFDS-Na, can lead to adverse health effects in aquatic organisms. Research on fish species exposed to various concentrations of PFDS-Na revealed significant bioaccumulation and potential endocrine disruption effects .

作用机制

The mechanism by which 1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium exerts its effects involves its interaction with biological membranes and proteins. The compound's fluorinated carbon chain enhances its ability to penetrate cell membranes, leading to potential biological effects. The sulfonic acid group can also interact with various biomolecules, affecting their function and stability.

Molecular Targets and Pathways:

Cell Membranes: The compound can disrupt cell membrane integrity and function.

Proteins: It can bind to and alter the activity of certain proteins, potentially leading to changes in cellular processes.

相似化合物的比较

1H,1H,2H,2H-Perfluorooctanesulfonic Acid

Perfluorobutanesulfonic Acid

Perfluorohexanesulfonic Acid

生物活性

1H,1H,2H,2H-Perfluorodecanesulfonic Acid Sodium (commonly referred to as PFDS) is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has garnered attention due to its widespread use in industrial applications and its potential environmental and health impacts. This article provides a comprehensive overview of the biological activity associated with PFDS, including toxicity studies, case studies, and relevant research findings.

Overview of PFDS

PFDS is characterized by a long carbon chain with fluorinated groups, which confer unique chemical properties such as hydrophobicity and lipophobicity. These properties make PFDS useful in various applications, including surfactants in firefighting foams and coatings. However, the persistence of PFAS in the environment raises concerns regarding their biological effects.

Acute Toxicity

Research indicates that PFDS exhibits moderate acute toxicity. The oral median lethal dose (LD50) for related compounds such as perfluorooctane sulfonate (PFOS) is approximately 252 mg/kg in rats, suggesting that PFDS may have similar toxicity profiles . Inhalation studies indicate a low acute toxicity profile with a median lethal concentration (LC50) of 5.2 mg/L for related compounds .

Chronic Toxicity

Chronic exposure to PFDS has been linked to several adverse health effects:

- Liver Damage : Repeated exposure has resulted in hepatotoxicity characterized by liver enlargement and histopathological changes .

- Endocrine Disruption : Epidemiological studies suggest that PFAS exposure may disrupt endocrine function, affecting reproductive health and development .

- Cancer Risk : Limited evidence suggests that long-term exposure to certain PFAS may increase cancer risk, particularly concerning liver and thyroid tumors .

Environmental Impact

A significant case study conducted in Queensland assessed the contamination of soil and water by PFAS at firefighting training sites. The study revealed elevated levels of PFDS in groundwater samples, correlating with historical use of firefighting foams containing PFAS . Microbiological testing indicated changes in microbial community structures in contaminated sites, suggesting potential ecological impacts.

Health Studies

A systematic review identified over 13,000 studies on various PFAS compounds, including PFDS. Notably, 121 mammalian bioassays and 111 epidemiological studies were included in the review. Findings indicated associations between PFAS exposure and adverse effects on reproductive, metabolic, and immune systems .

Biological Activity Data Table

属性

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17O3S.Na/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27;/h1-2H2,(H,28,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLZYTLXSBXJCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F17NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337590 | |

| Record name | 8:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27619-96-1 | |

| Record name | 8:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。